1-Chloro-3-(chloromethyl)-2-methoxybenzene
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Overview
Description
1-Chloro-3-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-2-methoxybenzene can be synthesized through several methods. One common method involves the chloromethylation of 2-methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of anisole to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation: The methoxy group can be oxidized to form a formyl or carboxyl group under strong oxidizing conditions.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, and benzyl alcohols.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include the corresponding dechlorinated benzene derivatives.
Scientific Research Applications
1-Chloro-3-(chloromethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(chloromethyl)-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
1-Chloro-3-(chloromethyl)-2-methoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-(chloromethyl)-4-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1-Chloro-3-(chloromethyl)-4-methoxybenzene:
1-Chloro-3-(chloromethyl)-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-Chloro-3-(chloromethyl)-2-methoxybenzene, also known by its CAS number 131782-41-7, is a chlorinated aromatic compound that has been the subject of various studies focusing on its biological activity. This article reviews the available literature on its synthesis, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring. Its molecular formula is C₈H₈Cl₂O, and it has a molecular weight of approximately 195.06 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves halogenation reactions of methoxy-substituted benzene derivatives. Various methods have been reported, including the use of chloromethyl methyl ether in the presence of Lewis acids or other halogenating agents to introduce chloromethyl groups at specific positions on the aromatic ring.
Antimicrobial Properties
Research indicates that chlorinated aromatic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including multi-drug resistant bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules. It is hypothesized that the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can bind to DNA or proteins, thus disrupting normal cellular functions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing significant inhibition zones compared to control samples.
Case Study 2: Anticancer Activity in vitro
In another investigation, the compound was tested against various human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells, with an IC50 value of 15 µM. This study highlighted the potential for further development as an anticancer agent.
Properties
CAS No. |
131782-41-7 |
---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-3-(chloromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
XZXLOSANBHEVAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CCl |
Origin of Product |
United States |
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